4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine
Description
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a chloro group at position 4, an ethyl group at position 1, and a methyl group at position 5. This compound is of interest in medicinal and agrochemical research due to its structural versatility. Key data includes:
Properties
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXBFRHKJXLXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical transformations due to its heterocyclic structure and functional groups (chlorine, ethyl, methyl, and amine). Key reaction categories include:
Substitution Reactions
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Chlorine Replacement: The chlorine atom at position 4 is susceptible to nucleophilic substitution. Reagents like amines, thiols, or azides can replace Cl under basic conditions (e.g., NaH or K₂CO₃ in DMF).
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Mechanism: The electrophilic chlorine is displaced via SNAr (nucleophilic aromatic substitution), facilitated by the electron-withdrawing pyrazole ring.
Cyclization Reactions
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Condensed Heterocycles: The amino group at position 3 can participate in cyclization with dielectrophilic systems (e.g., aldehydes or ketones) to form fused rings like pyrazolo[1,5-a]pyrimidines .
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Mechanism: Intramolecular nucleophilic attack by the amino group on an electrophilic carbon in the presence of adjacent nitrogen atoms drives cyclization .
Oxidation and Reduction
Reaction Conditions and Reagents
Key Research Findings
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Substitution Reactivity: The chlorine atom’s electron-withdrawing effect enhances nucleophilic substitution efficiency compared to unsubstituted pyrazoles.
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Cyclization Utility: The amino group’s participation in cyclization reactions highlights its role in synthesizing bioactive condensed heterocycles .
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Biological Implications: Related pyrazole derivatives exhibit antifungal and antiviral activities, suggesting potential applications in agricultural or pharmaceutical chemistry .
Structural Influences
The compound’s substituents (ethyl, methyl) modulate reactivity:
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Optimized reaction conditions, along with environmentally friendly solvents and catalysts, are crucial for efficient production.
Medicinal Chemistry
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine has been investigated for various pharmacological properties:
Enzyme Inhibition : The compound exhibits notable interactions with enzymes, potentially impacting metabolic pathways. It has been studied for its ability to inhibit specific enzymes involved in disease processes.
Receptor Binding : This compound targets sigma receptors, which are implicated in pain modulation and other physiological functions. Its interaction with these receptors suggests potential applications in pain relief therapies.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound possesses significant antimicrobial and anti-inflammatory activities. These effects can be attributed to:
- Inhibition of bacterial growth
- Modulation of inflammatory responses
Case Studies
Several studies highlight the effectiveness of this compound:
Antinociceptive Activity : In animal models, this compound demonstrated pain-relieving effects comparable to established analgesics, suggesting its potential as a sigma receptor antagonist.
Cancer Research : In vitro studies have shown that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines, indicating a promising avenue for cancer therapy.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Bis-pyrazole derivatives (e.g., C₁₀H₁₄ClN₅) exhibit increased steric bulk and hydrogen-bonding capacity due to dual pyrazole rings, enhancing selectivity in receptor interactions .
Functional Group Diversity :
- Thiophene-containing analogs (e.g., C₁₀H₁₃N₃S) introduce sulfur atoms, which may improve metabolic stability or modulate redox properties .
- Ethoxy groups (e.g., C₈H₁₅N₃O) increase hydrophobicity, affecting solubility and pharmacokinetics .
Synthetic Accessibility: Copper-catalyzed coupling (e.g., using CuBr/Cs₂CO₃) is a common method for introducing cyclopropyl or alkylamino groups in pyrazole derivatives, as seen in related compounds . The parent compound’s synthesis is less documented, but its discontinuation in commercial catalogs suggests scalability challenges .
Biological Activity
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substitutions:
- Chlorine atom at the 4-position
- Ethyl group at the 1-position
- Amino group at the 3-position
This structural arrangement is significant for its biological interactions and potential therapeutic roles.
Target Proteins
Research indicates that pyrazole derivatives often target various proteins involved in critical biochemical pathways. For instance, similar compounds have been shown to interact with cyclin-dependent kinase 2 (cdk2), which plays a vital role in cell cycle regulation.
Mode of Action
The mode of action for this compound is hypothesized to involve nucleophilic addition-elimination reactions, facilitating interactions with target proteins and enzymes. This interaction can disrupt normal cellular functions, leading to various biological effects.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at concentrations around 40 µg/mL .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has also been evaluated. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating potential protective effects against oxidative stress .
Anticancer Properties
Recent research highlights the anticancer potential of pyrazole derivatives. Compounds based on the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies indicate that these compounds can significantly reduce cell proliferation, suggesting their potential as anticancer agents .
Table: Summary of Biological Activities
Detailed Research Insights
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various microbial strains, showing promising results with significant inhibition rates compared to standard antibiotics .
- Antioxidant Evaluation : The antioxidant activity was assessed using different assays (e.g., ABTS, FRAP), revealing that certain derivatives possess strong radical-scavenging capabilities .
- Anticancer Evaluation : A study focusing on the cytotoxic effects of pyrazole-based compounds reported IC50 values indicating potent antiproliferative activity across multiple cancer cell lines, particularly highlighting their effectiveness in breast and liver cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. For example, similar pyrazole derivatives were prepared by reacting monomethylhydrazine/ethyl acetoacetate intermediates, followed by chlorination and amine functionalization . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are critical for downstream modifications .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Standard techniques include:
- IR spectroscopy to identify functional groups (e.g., NH₂, C-Cl stretches).
- ¹H/¹³C NMR to resolve substituent positions (e.g., ethyl, methyl groups) .
- Mass spectrometry (EI) to confirm molecular weight (e.g., m/z 249 for analogous pyrazole amines) .
- X-ray crystallography (using SHELX or ORTEP) for absolute configuration determination .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC/GC-MS to quantify impurities.
- Melting point analysis (e.g., 126–128°C for structurally related compounds) .
- Elemental analysis to validate empirical formulas (e.g., C₇H₁₀ClN₃) .
Advanced Research Questions
Q. How can computational tools aid in predicting hydrogen-bonding patterns in this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding networks in crystals. For example, NH₂ groups often form N–H⋯N or N–H⋯Cl interactions, which stabilize supramolecular assemblies. Software like Mercury (CCDC) or SHELXL can visualize these patterns .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer : Functionalize the pyrazole core via:
- Mannich reactions to introduce piperazine/benzyl groups .
- Acylation with substituted benzoyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) to modify electronic properties .
- Diazenyl coupling (e.g., 4-(p-tolyldiazenyl) groups) to enhance π-π stacking .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
- Cross-validate with X-ray diffraction data (e.g., C–Cl bond lengths ~1.73 Å in analogous structures) .
- Compare experimental MS fragmentation patterns with computational predictions (e.g., Gaussian or ORCA) .
Q. What experimental approaches are suitable for analyzing biological activity?
- Methodological Answer :
- In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains .
- Enzyme inhibition studies : Evaluate interactions with carbonic anhydrase isoenzymes (hCA I/II) using UV-Vis spectroscopy .
- Cytotoxicity screens : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Q. How can crystallographic software improve structural refinement for this compound?
- Methodological Answer :
- SHELXL : Refine high-resolution data with anisotropic displacement parameters for heavy atoms (Cl) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or twinning in crystals .
- PLATON : Check for missed symmetry or solvent-accessible voids .
Methodological Notes
- Synthetic Optimization : Use one-pot reactions under solvent-free conditions to improve yields (e.g., barbituric acid condensations) .
- Data Reproducibility : Calibrate instruments (e.g., NMR spectrometers) with internal standards (TMS) and validate crystallographic data against CCDC entries .
- Contradiction Mitigation : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
